Cas no 28636-21-7 (Monensin Methyl Ester)
Monensin Methyl Ester structure
Product Name:Monensin Methyl Ester
CAS-nummer:28636-21-7
MF:C37H64O11
MW:684.897473335266
CID:258027
PubChem ID:176862
Update Time:2025-04-19
Monensin Methyl Ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Monensin, methyl ester
- methyl (2R, 3S, 4R)-4-[(2R, 5R, 7S, 8R, 9S)-2-[(2R, 5S)-5-ethyl-5-[(2S, 3R, 5S)-5-[(2S, 3S, 5R, 6R)-6-hydroxy-6-(hydroxymethyl)-3, 5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2, 8-dimethyl-1, 10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
- Q9255065
- DTXSID90182804
- HY-131142
- methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate
- 28636-21-7
- J-017164
- Monensin methyl ester
- CS-0129437
- DA-55618
- Monensin Methyl Ester
-
- Inchi: 1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1
- InChI-sleutel: PFRZSHIENRKVSE-RJTHVKINSA-N
- LACHT: O1[C@H](CC[C@@]1(CC)[C@@H]1[C@H](C)C[C@@H]([C@@H]2[C@@H](C)C[C@@H](C)[C@@](CO)(O)O2)O1)[C@@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@@H]([C@H](C(=O)OC)C)OC)O2)O)O1
Berekende eigenschappen
- Exacte massa: 684.44486285g/mol
- Monoisotopische massa: 684.44486285g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 48
- Aantal draaibare bindingen: 11
- Complexiteit: 1120
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 17
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 142Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 752.1±60.0 °C at 760 mmHg
- Vlampunt: 221.8±26.4 °C
- Dampfdruk: 0.0±5.7 mmHg at 25°C
Monensin Methyl Ester Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII
- Code gevarencategorie: 24/25
- Veiligheidsinstructies: 36/37-45
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Monensin Methyl Ester Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M515608-50mg |
Monensin Methyl Ester |
28636-21-7 | 50mg |
$ 81.00 | 2023-09-06 | ||
| TRC | M515608-100mg |
Monensin Methyl Ester |
28636-21-7 | 100mg |
$121.00 | 2023-05-17 | ||
| TRC | M515608-250mg |
Monensin Methyl Ester |
28636-21-7 | 250mg |
$ 242.00 | 2023-09-06 | ||
| TRC | M515608-500mg |
Monensin Methyl Ester |
28636-21-7 | 500mg |
$ 437.00 | 2023-09-06 | ||
| TRC | M515608-1g |
Monensin Methyl Ester |
28636-21-7 | 1g |
$ 670.00 | 2022-06-03 | ||
| MedChemExpress | HY-131142-5mg |
Monensin methyl ester |
28636-21-7 | 99.18% | 5mg |
¥500 | 2024-11-26 | |
| MedChemExpress | HY-131142-10mg |
Monensin methyl ester |
28636-21-7 | 99.18% | 10mg |
¥800 | 2024-11-26 | |
| MedChemExpress | HY-131142-25mg |
Monensin methyl ester |
28636-21-7 | 99.18% | 25mg |
¥1500 | 2024-11-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221957-100mg |
Monensin Methyl Ester, |
28636-21-7 | 100mg |
¥857.00 | 2023-09-05 | ||
| TRC | M515608-1000mg |
Monensin Methyl Ester |
28636-21-7 | 1g |
$810.00 | 2023-05-17 |
Monensin Methyl Ester Gerelateerde literatuur
-
1. Chiral recognition in molecular complexation for the crown ether–amino ester system. A facile FAB mass spectrometric approachMasami Sawada,Yoshio Takai,Hitoshi Yamada,Takahiro Kaneda,Kimiko Kamada,Takashi Mizooku,Keiji Hirose,Yoshito Tobe,Koichiro Naemura J. Chem. Soc. Chem. Commun. 1994 2497
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